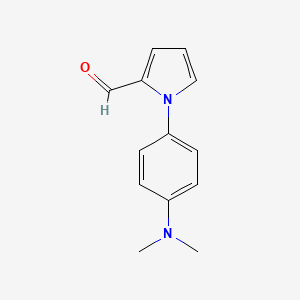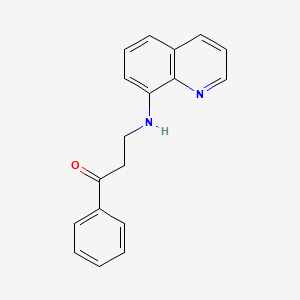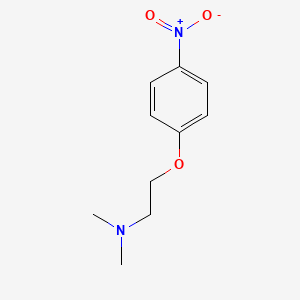![molecular formula C14H13NO4 B1298232 Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate CAS No. 540533-39-9](/img/structure/B1298232.png)
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, methyl 4-(4-aminostyryl) benzoate was prepared, likely involving a reaction between an amine and an activated methyl benzoate . These methods suggest that the target compound could potentially be synthesized through a condensation reaction between a methyl benzoate derivative and an appropriate furan-containing amine.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize molecular structures and predict vibrational frequencies and NMR chemical shifts . These techniques and computational methods could be applied to determine the molecular structure of "Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forms methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates . This indicates that furan derivatives can participate in cycloaddition reactions, which could be relevant for the target compound. Additionally, chlorination reactions of methyl 4-amino-2-hydroxy-benzoate have been studied, showing the potential for halogenation of similar benzoate esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their spectroscopic properties, thermodynamic behavior, and reactivity descriptors . For example, the UV-Vis absorption spectra of azo-benzoic acids were measured in various solvents, and their acid-base dissociation and tautomerism were characterized . The target compound's properties could be inferred from these studies, suggesting solvatochromic behavior and potential tautomeric equilibria.
科学的研究の応用
Synthesis and Characterization
- The synthesis of complex molecules involving the methyl benzoate moiety often serves as a foundational step for developing new chemical entities with potential biological activities. For instance, Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives, highlighting the process's intricacies and the resulting compound's specific activities (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996). Similarly, Mohamad, Hassan, and Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, pointing towards its potential as a precursor for Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).
Biological Activities and Applications
- Understanding the biosynthesis and emission of methyl benzoate in natural systems, such as in snapdragon flowers, provides insights into its role in ecological interactions and potential applications in biotechnology. Dudareva et al. (2000) discussed how methyl benzoate is synthesized and emitted from snapdragon flowers, emphasizing its importance in attracting pollinators and its rhythmic emission pattern (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).
Structural and Chemical Properties
- The study of hydrogen-bonded supramolecular structures of similar compounds reveals the importance of structural analysis in understanding the properties and potential applications of these molecules. Portilla, Mata, Nogueras, Cobo, Low, & Glidewell (2007) analyzed the hydrogen-bonded structures of substituted 4-pyrazolylbenzoates, providing insights into the molecular interactions and structural configurations (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
特性
IUPAC Name |
methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-8-12(19-9)13(16)15-11-6-4-10(5-7-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJIWLSBVYBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

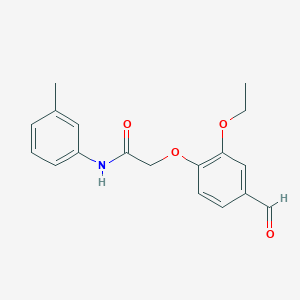
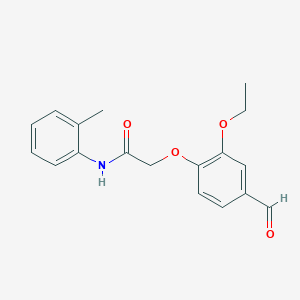
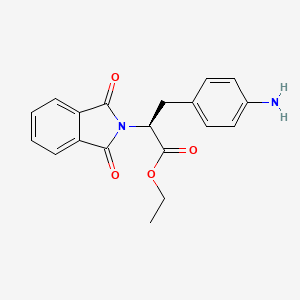
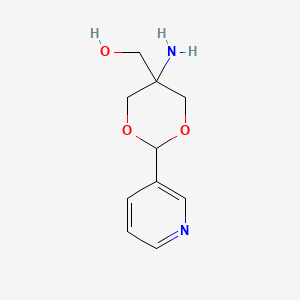
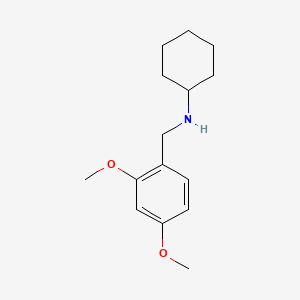
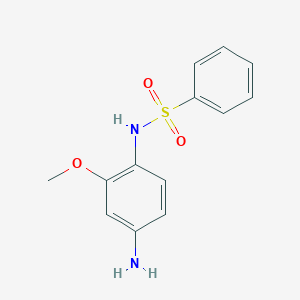
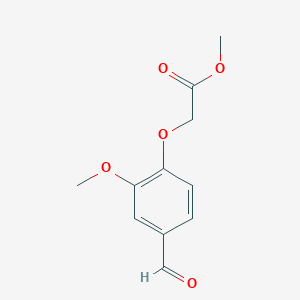
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
